1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
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Overview
Description
1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification techniques are crucial to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- tert-Butyl (4S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the phenylmethoxycarbonyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18-13-7-8-19(14(15(20)21)12(13)9-17-18)16(22)23-10-11-5-3-2-4-6-11/h2-6,9,14H,7-8,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPBLOFGKVEJMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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